molecular formula C12H16O2 B2714485 (1S,2S)-2-phenoxycyclohexan-1-ol CAS No. 125992-55-4; 79251-44-8

(1S,2S)-2-phenoxycyclohexan-1-ol

Cat. No.: B2714485
CAS No.: 125992-55-4; 79251-44-8
M. Wt: 192.258
InChI Key: YQVLZECCVJWFMV-RYUDHWBXSA-N
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Description

(1S,2S)-2-Phenoxycyclohexan-1-ol (CAS: 79251-44-8) is a chiral cyclohexanol derivative with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features a cyclohexanol backbone substituted with a phenoxy group at the C2 position, with stereochemical configuration (1S,2S). The phenoxy group introduces aromaticity, influencing solubility and reactivity.

Properties

IUPAC Name

(1S,2S)-2-phenoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVLZECCVJWFMV-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share the cyclohexanol core but differ in substituents, stereochemistry, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Evidence ID
(1S,2S)-2-Phenoxycyclohexan-1-ol C₁₂H₁₆O₂ 192.25 Phenoxy group at C2 Asymmetric synthesis, intermediates
(1S,2S)-2-Methylcyclohexan-1-ol C₇H₁₄O 114.19 Methyl group at C2 Solvent, fragrance intermediate
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol C₈H₁₇NO 143.23 Dimethylamino group at C2 Organocatalyst for enantioselective reactions
(1S,2S)-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol C₁₆H₂₅NO₂ 263.38 Methoxyphenyl and dimethylaminomethyl groups Pharmaceutical intermediates
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol (menthol isomer) C₁₀H₂₀O 156.27 Methyl and isopropyl groups Flavoring, cooling agents
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride C₁₅H₂₃NO₂·HCl 285.81 Hydroxyphenyl and dimethylaminomethyl groups; hydrochloride salt Laboratory research

Key Comparative Insights

Steric and Electronic Effects
  • Phenoxy vs.
  • Amino vs. Phenoxy Substituents: The dimethylamino group in (1S,2S)-2-(dimethylamino)cyclohexan-1-ol introduces basicity and hydrogen-bonding capability, enabling its use as an organocatalyst for desymmetrizing cyclic meso-anhydrides . In contrast, the phenoxy group’s electron-withdrawing nature may limit such reactivity.
Solubility and Polarity
  • The polar dimethylamino group in (1S,2S)-2-(dimethylamino)cyclohexan-1-ol increases water solubility compared to the hydrophobic phenoxy group in the target compound .
  • The hydrochloride salt derivative () exhibits enhanced solubility in polar solvents due to ionic character, unlike the neutral this compound .
Stereochemical Influence
  • The (1S,2S) configuration in the target compound and (1S,2S)-2-(dimethylamino)cyclohexan-1-ol is critical for enantioselective applications. For example, the menthol isomer (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol demonstrates how stereochemistry dictates biological activity, such as cooling effects in fragrances .

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